molecular formula C12H14N2O B1252215 Nigeglanine

Nigeglanine

Cat. No.: B1252215
M. Wt: 202.25 g/mol
InChI Key: FAGBILYNJCYFKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Nigeglanine is a natural product found in Nigella sativa and Nigella glandulifera with data available.

Scientific Research Applications

Chemical Structure and Derivation

Nigeglanine, a novel compound identified in the seeds of Nigella glandulifera, is significant for its unique chemical structure. It is one of the rare natural products containing an indazole nucleus, making it a subject of interest in chemical research. Its structure and a derivative were elucidated using spectral analysis, including two-dimensional NMR spectroscopy (Yu-Ming Liu, Jun-shan Yang, & Qing-Hua Liu, 2004).

Pharmacological Potential

Research has shown that this compound exhibits a protective effect in dextran sulfate sodium-induced experimental colitis in mice and Caco-2 cells. It significantly reduced weight and colon length loss, inhibited intestinal epithelial cell damage, and influenced the production of proinflammatory and anti-inflammatory factors. This indicates its potential as a dietary therapy for ulcerative colitis, highlighting its anti-inflammatory properties (Xue-jiao Gao, Bin Tang, Huihuang Liang, Li Yi, & Zi-gong Wei, 2019).

Synthetic Approaches

The first syntheses of this compound and its related compounds have been achieved through key steps like ortho-lithiation/acylation and direct amination of an isatin ring system. These syntheses are pivotal in exploring the compound’s therapeutic potentials and further chemical research (Eric L. Elliott, S. Bushell, M. Cavero, Brian Tolan, & T. R. Kelly, 2005). Moreover, a method for the synthesis of fused tricyclic pyridazino[1,2-a]indazolium ring systems, like that in this compound, has been developed. This approach, useful for large-scale synthesis, is a significant advancement in the field of organic chemistry (Aaron C. Sather, Orion B. Berryman, & J. Rebek, 2012).

Properties

Molecular Formula

C12H14N2O

Molecular Weight

202.25 g/mol

IUPAC Name

3-methyl-6,7,8,9-tetrahydropyridazino[1,2-a]indazol-1-one

InChI

InChI=1S/C12H14N2O/c1-9-6-11-10(12(15)7-9)8-13-4-2-3-5-14(11)13/h6-8H,2-5H2,1H3

InChI Key

FAGBILYNJCYFKA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)C2=CN3CCCCN3C2=C1

Synonyms

nigeglanine
nigeglanine hydrobromide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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